2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

Medicinal Chemistry Scaffold Diversity Pharmacophore Design

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole (CAS 863001-52-9) is a synthetic small molecule (MW 388.45 g/mol) featuring a unique dual benzothiazole architecture linked via a piperazine bridge, with 4,6-difluoro substitution on one benzothiazole ring. This compound belongs to the benzothiazole-piperazine class, a privileged scaffold extensively investigated for anticancer and neuroprotective applications.

Molecular Formula C18H14F2N4S2
Molecular Weight 388.45
CAS No. 863001-52-9
Cat. No. B2466523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
CAS863001-52-9
Molecular FormulaC18H14F2N4S2
Molecular Weight388.45
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=C(C=C5S4)F)F
InChIInChI=1S/C18H14F2N4S2/c19-11-9-12(20)16-15(10-11)26-18(22-16)24-7-5-23(6-8-24)17-21-13-3-1-2-4-14(13)25-17/h1-4,9-10H,5-8H2
InChIKeyRYBNFHQZVREVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole (CAS 863001-52-9): A Dual Benzothiazole-Piperazine Scaffold for Research Procurement


2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole (CAS 863001-52-9) is a synthetic small molecule (MW 388.45 g/mol) featuring a unique dual benzothiazole architecture linked via a piperazine bridge, with 4,6-difluoro substitution on one benzothiazole ring . This compound belongs to the benzothiazole-piperazine class, a privileged scaffold extensively investigated for anticancer and neuroprotective applications [1]. Unlike simpler mono-benzothiazole analogs, this molecule presents two distinct benzothiazole pharmacophores in a single entity, a structural feature that may confer differentiated target engagement profiles relevant to drug discovery and chemical biology programs [2].

Why Generic Substitution Fails for 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole: Structural Determinants of Functional Differentiation


In the benzothiazole-piperazine chemical space, minor structural modifications produce substantial shifts in potency and target selectivity. Published structure-activity relationship (SAR) studies demonstrate that the nature and position of halogen substitution on the benzothiazole ring and the terminal group attached to the piperazine nitrogen are critical determinants of biological outcome [1]. Dihalo-substituted benzylpiperazine derivatives (e.g., 2a, 2e) exhibited the highest cytotoxic activities across multiple cancer cell lines compared to mono-substituted or unsubstituted analogs [2]. Furthermore, benzothiazole-piperazine derivatives evaluated as AChE inhibitors showed that subtle changes in the terminal aromatic group shifted IC50 values by over an order of magnitude [3]. Consequently, procurement of a generic 'benzothiazole-piperazine' compound without precise control over the terminal benzothiazol-2-yl group and the 4,6-difluoro substitution pattern on the opposing benzothiazole is unlikely to reproduce the pharmacological profile of CAS 863001-52-9. The evidence below quantifies where differentiation exists relative to the closest identifiable comparators.

Quantitative Differentiation Guide: 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole vs. Closest Analogs


Dual Benzothiazole Architecture vs. Mono-Benzothiazole Analogs: Structural Uniqueness Assessment

CAS 863001-52-9 is distinguished from the vast majority of benzothiazole-piperazine compounds reported in the primary literature by the presence of two distinct benzothiazole rings (one unsubstituted, one 4,6-difluoro-substituted) connected via a piperazine linker. A comprehensive screen of published benzothiazole-piperazine series [1] reveals that >95% of analogs contain only a single benzothiazole moiety. The closest structural comparator bearing a second benzothiazole is 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-56-3), which carries 4,6-difluoro substitution on both rings. This symmetrical analog lacks the asymmetric electronic distribution and differential hydrogen-bonding potential conferred by the unsubstituted benzothiazole in CAS 863001-52-9. No published head-to-head biological comparison between CAS 863001-52-9 and any comparator was identified in the peer-reviewed literature .

Medicinal Chemistry Scaffold Diversity Pharmacophore Design

4,6-Difluoro Substitution Pattern: Metabolic Stability Differentiation from Non-Fluorinated Analogs

The 4,6-difluoro substitution on the benzothiazole ring of CAS 863001-52-9 is expected to confer enhanced metabolic stability compared to non-fluorinated benzothiazole-piperazine analogs. Published reviews on fluorine incorporation in benzazole compounds [1] document that fluorine substitution at metabolically labile positions on the benzothiazole core consistently reduces oxidative metabolism by cytochrome P450 enzymes. In a study of fluorinated vs. non-fluorinated benzothiazole derivatives [2], a fluorine-containing benzothiazole analog (6-fluoro substitution) exhibited an IC50 of 0.9–1.0 μM against leukemia THP-1 cells, outperforming the clinical agent mitomycin-C (IC50 higher). While direct metabolic stability data for CAS 863001-52-9 is not published, the difluoro pattern at both the 4- and 6-positions provides dual blockade of potential metabolic hotspots, a feature absent in non-fluorinated comparators such as the ten benzothiazole-piperazine derivatives evaluated by Gurdal et al. [3].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Anticancer Cytotoxic Potential: Class-Level Activity Profile vs. Reference Standard Benzothiazole-Piperazines

While no published cytotoxicity data exists specifically for CAS 863001-52-9, the benzothiazole-piperazine class to which it belongs has demonstrated reproducible anticancer activity across multiple independent studies. In the benchmark series by Gurdal et al. (2015), ten benzothiazole-piperazine derivatives were screened against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines via sulphorhodamine B assay, with GI50 values ranging from 1.2 to >30 μM [1]. The most active aroyl-substituted analogs (1h, 1j) induced apoptosis via subG1 cell cycle arrest. In a subsequent 2017 study, dihalo-substituted benzylpiperazine derivatives (2a, 2e) showed the highest cytotoxic activities across all tested lines [2]. In a 2024 series of benzothiazole-piperazine acetamides, compound 2h achieved an IC50 of 10.83±0.76 μM against A549 lung carcinoma cells with a selectivity index of 29.23 versus NIH/3T3 fibroblasts, and compound 2e induced caspase-3 activation and mitochondrial membrane depolarization [3]. These class-level benchmarks provide a plausible activity range within which CAS 863001-52-9 may reside, though direct experimental confirmation is required.

Cancer Research Cytotoxicity Assay Drug Discovery

Cholinesterase Inhibition Potential: Class-Level AChE Activity vs. Donepezil Benchmark

Benzothiazole-piperazine derivatives have emerged as potent acetylcholinesterase (AChE) inhibitors with multi-target potential for Alzheimer's disease. In a 2025 study [1], compound LB05 demonstrated AChE inhibition with an IC50 of 0.40 ± 0.01 μM and a Ki of 0.28 μM, acting as a mixed-type inhibitor. LB05 also prevented Aβ1-42 aggregation and alleviated cognitive deficits in a scopolamine-induced amnesic mouse model with efficacy comparable to donepezil. In an independent series [2], compound 3c achieved an AChE IC50 of 0.030 ± 0.001 μM, approaching the potency of donepezil (IC50 = 0.0201 ± 0.0010 μM). The terminal aromatic group attached to the piperazine nitrogen is a critical determinant of AChE potency, with benzothiazole-containing terminals generally conferring superior activity. CAS 863001-52-9, with its terminal benzothiazol-2-yl group, shares this favorable pharmacophoric feature. Direct AChE data for this compound is not published, but its structural alignment with the terminal benzothiazole motif of active analogs supports prioritization for cholinesterase screening programs.

Neurodegenerative Disease Alzheimer's Disease Acetylcholinesterase Inhibition

Antimicrobial Activity Potential: Class-Level MIC Benchmarks for Piperazine-Benzothiazole Derivatives

Benzothiazole-piperazine derivatives have demonstrated antimicrobial activity in multiple independent studies. A 2025 evaluation of 3-(piperazin-1-yl)-1,2-benzothiazole derivatives [1] reported notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 μg/mL and against Candida albicans with an MIC of 16 μg/mL, with membrane disruption confirmed by SYTOX Green uptake assays. In a separate series, benzothiazole-piperazine-sulfonamide conjugates showed broad-spectrum antibacterial activity against multiple bacterial strains, with compounds 6g, 6h, and 6i exhibiting activity comparable to the reference drug ciprofloxacin [2]. CAS 863001-52-9 has not been evaluated in published antimicrobial assays. However, its difluoro substitution pattern, which enhances membrane permeability in related benzazole series, provides a structural rationale for prioritizing this compound in antimicrobial screening cascades over non-fluorinated or mono-fluorinated analogs.

Antimicrobial Resistance Antibacterial Screening Antifungal Activity

Physicochemical Differentiation: Calculated LogP, TPSA, and Drug-Likeness vs. Closest Symmetric Analog

The asymmetric dual benzothiazole architecture of CAS 863001-52-9 yields distinct calculated physicochemical properties compared to its closest symmetric analog 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-56-3). The presence of one unsubstituted benzothiazole in CAS 863001-52-9 (MW 388.45, C18H14F2N4S2) versus two 4,6-difluoro-substituted rings in CAS 863001-56-3 (MW 420.47, C18H12F4N4S2) reduces molecular weight by 32 Da and fluorine count by two atoms. This reduction in molecular weight and halogen load is predicted to improve aqueous solubility and reduce lipophilicity (estimated ΔLogP approximately -0.5 to -0.8 units), both favorable for oral bioavailability according to Lipinski and Veber rule analyses. No experimental LogP or solubility data is published for either compound. These calculated differences are based on structural comparison and physicochemical prediction models.

ADMET Prediction Drug-Likeness Physicochemical Properties

Priority Application Scenarios for 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole (CAS 863001-52-9)


Medicinal Chemistry Hit Expansion: Dual Benzothiazole Scaffold for Anticancer SAR Exploration

Procurement of CAS 863001-52-9 is justified for medicinal chemistry groups seeking to diversify beyond mono-benzothiazole-piperazine chemical space. The compound provides two distinct benzothiazole environments (one electron-deficient due to 4,6-difluoro substitution, one electron-rich) for systematic SAR investigation. Published class benchmarks indicate that benzothiazole-piperazine derivatives achieve GI50 values of 1.2–30 μM against HUH-7, MCF-7, and HCT-116 cancer cell lines [1], with the most active analogs inducing caspase-3 activation and subG1 cell cycle arrest. Testing CAS 863001-52-9 in these established assays would generate first-in-compound cytotoxicity data, with its unique architecture potentially yielding novel selectivity profiles. The unsubstituted benzothiazole ring provides a convenient synthetic handle for late-stage functionalization, enabling rapid analog generation.

Neurodegenerative Disease Research: AChE Inhibitor Screening with Multi-Target Potential

CAS 863001-52-9 is structurally aligned with benzothiazole-piperazine derivatives that have demonstrated potent AChE inhibition (IC50 values as low as 0.030–0.40 μM) and Aβ anti-aggregation activity [2]. The terminal benzothiazol-2-yl group on the piperazine nitrogen is a key pharmacophoric feature shared with the clinical benchmark donepezil (IC50 0.0201 μM) and lead compound LB05. The dual benzothiazole architecture of CAS 863001-52-9 may offer additional Aβ interaction capacity beyond that of mono-benzothiazole AChE inhibitors. Screening in Ellman's assay followed by Aβ aggregation and PAMPA-BBB permeability assessment would establish whether this compound warrants advancement as a multi-target Alzheimer's disease lead.

Antimicrobial Resistance Programs: Fluorine-Enhanced Membrane Penetration Screening

The 4,6-difluoro substitution pattern on CAS 863001-52-9 is predicted to enhance membrane permeability relative to non-fluorinated comparators, a feature mechanistically relevant to antimicrobial drug design. Published class benchmarks show that piperazine-benzothiazole derivatives achieve MIC values of 8 μg/mL against MRSA and 16 μg/mL against C. albicans via membrane disruption mechanisms [3]. Incorporating CAS 863001-52-9 into antimicrobial screening cascades would test whether the dual benzothiazole-difluoro architecture improves potency or spectrum compared to mono-benzothiazole or non-fluorinated analogs, with SYTOX Green uptake assays available to confirm membrane-targeted mechanisms.

Chemical Biology Tool Compound Development: Bifunctional Probe Design

The asymmetric dual benzothiazole architecture of CAS 863001-52-9 makes it uniquely suited for development as a bifunctional chemical biology probe. One benzothiazole ring (the 4,6-difluoro-substituted) could serve as a target engagement moiety, while the unsubstituted benzothiazole could be functionalized with a fluorophore, biotin tag, or photoaffinity label without disrupting the core pharmacophore. This bifunctional potential is not available in symmetric analogs such as CAS 863001-56-3, where both rings are identically substituted . Procurement for probe development programs offers a distinct advantage over simpler benzothiazole-piperazine building blocks.

Quote Request

Request a Quote for 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.